![molecular formula C14H12F2N6O2 B6533209 N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-11-0](/img/structure/B6533209.png)
N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a triazole-pyrimidine hybrid, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture . The condensation of the resulting compound with a cyclopropylamine derivative, followed by deprotection with hydrochloric acid in dichloromethane (DCM), yields the final product .Molecular Structure Analysis
The molecular structure of this compound, like other triazole-pyrimidine hybrids, is characterized by the presence of a triazole ring and a pyrimidine ring . The triazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, diazotization, and deprotection . These reactions are facilitated by various reagents and solvents, including ethylene glycol, Resin-NO2, water, acetonitrile, and hydrochloric acid .Scientific Research Applications
Energetic Materials
The compound is part of the [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
The compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . These features suggest strong possibilities for applications as secondary explosives .
Heat-Resistant Explosives
The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties outperform all current heat-resistant explosives, suggesting significant potential as a heat-resistant explosive .
Primary Explosives
Some compounds in the same family are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .
Pharmacological Activities
The compound is part of the 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold . This scaffold has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Antibacterial, Antifungal, and Anti-Inflammatory Activities
The compound showed high antibacterial, antifungal, and anti-inflammatory activities in comparison with commercial antibiotics .
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0164, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
F5060-0164 interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound shows superior cytotoxic activities against various cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, F5060-0164 prevents the progression from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .
Result of Action
The result of F5060-0164’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Future Directions
The future directions for research on this compound could include further investigation of its neuroprotective and anti-neuroinflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, the development of more efficient and safer synthesis processes could also be a focus of future research .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-10-4-3-8(15)5-9(10)16/h3-5,7H,2,6H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHOESWJQGXVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.